Cyclopropanecarboxylic acid anhydride
Overview
Description
Cyclopropanecarboxylic acid anhydride is a chemical compound that is derived from cyclopropanecarboxylic acid . It is a colorless, crystalline substance and is used in various chemical reactions due to its unique structure .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid, a precursor to the anhydride, typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis
The molecular formula of Cyclopropanecarboxylic acid anhydride is C8H10O3 . It consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain .Chemical Reactions Analysis
Cyclopropanecarboxylic acid, from which the anhydride is derived, can participate in various organic reactions due to the presence of the carboxylic acid functional group . Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .Physical And Chemical Properties Analysis
Cyclopropanecarboxylic acid anhydride has a density of 1.4±0.1 g/cm3, a boiling point of 253.6±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a flash point of 113.7±15.4 °C .Scientific Research Applications
Synthesis of Amino Acids and Peptides
- Cyclopropanecarboxylic acid anhydride has been utilized in the synthesis of complex amino acids and peptides, such as the cyclopropane-containing amino acid dysibetaine CPa, which is isolated from a Micronesian marine sponge. This synthesis involves multiple steps and is used to study the biological function of these compounds in detail (Oikawa, Sasaki, Sakai, & Sakai, 2011).
Preparation of Optically Active Compounds
- The preparation of optically active compounds like 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid has been achieved through a route involving cycloalkylation. This compound, an analogue of a precursor to the plant growth hormone ethylene, is used in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).
Biological Activity and Applications in Agriculture
- Cyclopropanecarboxylic acid anhydride derivatives have shown significant biological activities. For instance, certain N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives exhibit excellent herbicidal and fungicidal activities, indicating potential applications in agriculture (Tian, Song, Wang, & Liu, 2009).
Enantiomerically Pure Amido Acids
- The desymmetrisation of cyclopropane and cyclopentane derived bicyclic meso-anhydrides using proline esters is a method to synthesize enantiomerically pure amido acids. These acids can be converted into β-amino acid-containing peptide analogues, useful in peptide chemistry (Jones, Jones, North, Teijeira, & Uriarte, 1997).
Molecular Structure Studies
- Studies on the molecular structure of cyclopropanecarboxylic acid have been conducted using techniques like microwave spectroscopy and electron diffraction. Such studies are crucial for understanding the chemical behavior and properties of these compounds (Marstokk, Møllendal, & Samdal, 1991).
Development of Chiral Cyclopropane Units
- The synthesis of alpha-cyclopropyl-beta-homoprolines, a type of 1-(2-pyrrolidinyl)cyclopropanecarboxylic acid, demonstrates the utility of cyclopropanecarboxylic acid anhydride in developing chiral cyclopropane units. These compounds have potential applications in medicinal chemistry and drug development (Cordero, Salvati, Vurchio, de Meijere, & Brandi, 2009).
Safety And Hazards
Future Directions
With ongoing advancements in organic chemistry, the role of cyclopropanecarboxylic acid, from which the anhydride is derived, as a chemical building block is expected to expand . Its strained cyclopropane ring structure offers unique reactivity that may be harnessed in novel ways in the synthesis of complex molecules .
properties
IUPAC Name |
cyclopropanecarbonyl cyclopropanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7(5-1-2-5)11-8(10)6-3-4-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEPOJMTQYNFTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304854 | |
Record name | Cyclopropanecarboxylic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid anhydride | |
CAS RN |
33993-24-7 | |
Record name | 33993-24-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropanecarboxylic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropanecarbonyl cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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